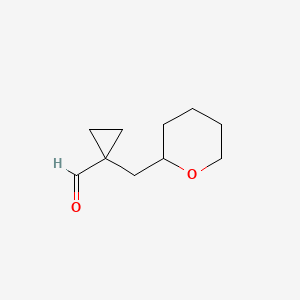
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C10H16O2. It is also known by its IUPAC name, 1-(tetrahydro-2H-pyran-2-yl)cyclopropane-1-carbaldehyde . This compound is characterized by a cyclopropane ring attached to an aldehyde group and a tetrahydropyran ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde involves several steps. One common method includes the reaction of cyclopropane carboxaldehyde with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The cyclopropane and tetrahydropyran rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:
Cyclopropane carboxaldehyde: Lacks the tetrahydropyran ring, making it less stable and less reactive.
Tetrahydropyran carboxaldehyde: Lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
The presence of both the cyclopropane and tetrahydropyran rings in this compound makes it unique and versatile in various chemical and biological applications .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-(oxan-2-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-10(4-5-10)7-9-3-1-2-6-12-9/h8-9H,1-7H2 |
Clave InChI |
LYIGNCUMDFNFQM-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)CC2(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
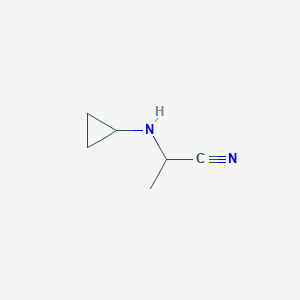
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
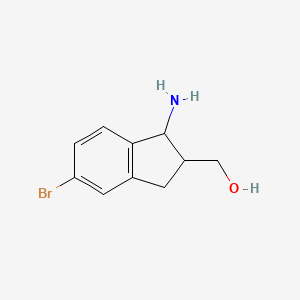

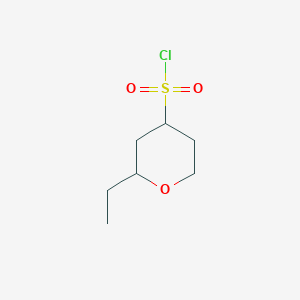
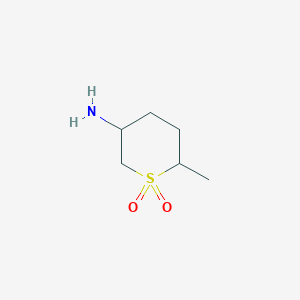
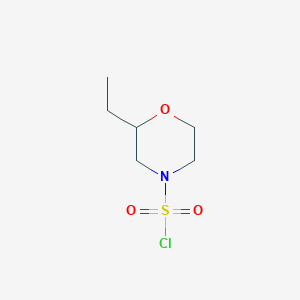

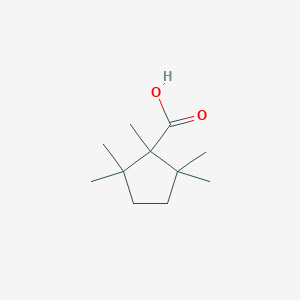
![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)

